(4-Chlorophenyl)guanidine mononitrate
Overview
Description
This compound has garnered attention due to its potential therapeutic and environmental applications.
Mechanism of Action
Target of Action
Guanidines, a class of compounds to which (4-chlorophenyl)guanidine mononitrate belongs, have been studied for their potential against two targets: inhibition of mda-mb-231, and mcf-7 breast cancer cells viability and inhibition of ache/buche .
Mode of Action
The effects of guanidines are measured mainly by subjective responses . It is known that guanidines act in the central nervous system (CNS) rather than directly on skeletal muscle .
Biochemical Pathways
Guanidines are known to have a direct relaxant effect on vascular smooth muscles . The dilation of coronary vessels improves oxygen supply to the myocardium .
Pharmacokinetics
Guanidines are known to be rapidly and completely absorbed, and metabolized in the liver . The half-life of guanidines is between 2.3-5 hours .
Result of Action
Guanidines are known to block nerve impulses (or pain sensations) that are sent to the brain .
Action Environment
It is known that substances predicted as likely to meet criteria for category 1a or 1b carcinogenicity, mutagenicity, or reproductive toxicity, or with dispersive or diffuse use(s) where predicted likely to meet any classification criterion for health or environmental hazards, or where there is a nanoform soluble in biological and environmental media .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl)guanidine mononitrate typically involves the reaction of 4-chloroaniline with cyanamide under acidic conditions to form the guanidine derivative. This intermediate is then treated with nitric acid to yield the mononitrate salt .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. The process generally includes the use of transition metal catalysts to facilitate the guanylation reaction .
Chemical Reactions Analysis
Types of Reactions: (4-Chlorophenyl)guanidine mononitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are often employed.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted guanidine derivatives.
Scientific Research Applications
(4-Chlorophenyl)guanidine mononitrate has a wide range of scientific research applications:
Comparison with Similar Compounds
- N-(4-Chlorophenyl)guanidinium nitrate
- D-gluconic acid, compound with N,N’'-bis(4-chlorophenyl)-3,12-diimino-2,4,11,13-tetraazatetradecanediamidine (2:1)
Comparison: (4-Chlorophenyl)guanidine mononitrate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity under certain conditions, making it a valuable reagent in various applications .
Properties
IUPAC Name |
2-(4-chlorophenyl)guanidine;nitric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3.HNO3/c8-5-1-3-6(4-2-5)11-7(9)10;2-1(3)4/h1-4H,(H4,9,10,11);(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIUTUZPPZXWMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C(N)N)Cl.[N+](=O)(O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80191960 | |
Record name | (4-Chlorophenyl)guanidine mononitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80191960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38647-83-5 | |
Record name | Guanidine, N-(4-chlorophenyl)-, nitrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38647-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Chlorophenyl)guanidine mononitrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038647835 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-Chlorophenyl)guanidine mononitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80191960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-chlorophenyl)guanidine mononitrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.128 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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